molecular formula C15H13N B130164 2-methyl-5H-dibenzo[b,f]azepine CAS No. 70401-31-9

2-methyl-5H-dibenzo[b,f]azepine

Cat. No. B130164
CAS RN: 70401-31-9
M. Wt: 207.27 g/mol
InChI Key: KBHZSHJGMSCTKN-UHFFFAOYSA-N
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Description

2-methyl-5H-dibenzo[b,f]azepine is a compound that belongs to the class of dibenzoazepines, which are tricyclic compounds containing a seven-membered azepine ring fused to a benzene ring at two adjacent positions. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of dihydrobenzo[b]azepine derivatives has been achieved through various methods. One efficient synthesis involves an iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis reaction, which allows for the preparation of various functionalized dihydrobenzo[b]azepines from accessible substrates under mild conditions . Another method utilizes palladium-catalyzed double C-H bond activation of benzamides, leading to the formation of 5H-dibenzo[c,e]azepine-5,7(6H)-diones in satisfactory to excellent yields . Additionally, the synthesis of 5H-dibenzo[b,f]azepine derivatives has been reported through reactions involving phosgenation, hydrazine hydrate treatment, and further reactions with aromatic aldehydes .

Molecular Structure Analysis

Vibrational and spectroscopic investigations have provided insights into the structure of 5H-dibenzo[b,f]azepine derivatives. Fourier transform Raman and infrared spectra have been recorded, and the equilibrium geometry, vibrational frequencies, and thermodynamic functions have been calculated using density functional theory methods . Crystal structure analysis of certain derivatives has revealed that the azepine ring adopts a boat conformation, and the dihedral angle between the fused benzene rings is significant, indicating a non-planar structure .

Chemical Reactions Analysis

5H-dibenzo[b,f]azepine derivatives undergo various chemical reactions, including N-acylation, base condensation with aminophenols, and dichloromethylene transfer reactions to introduce a cyclopropane ring . These reactions lead to the formation of novel compounds with different substituents, which can significantly alter the chemical and biological properties of the resulting molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyl-5H-dibenzo[b,f]azepine derivatives have been characterized by elemental analysis, IR, ^1H NMR, and mass spectral studies . The antioxidant properties of some novel derivatives have been evaluated in vitro, showing good activities in various assays . Additionally, the protective effects of certain hydroxamates on vascular cognitive impairment have been studied, indicating their potential as histone deacetylase inhibitors .

Scientific Research Applications

Crystal Structure and Spectral Studies

The compounds 5-methyl-5H-dibenzo[b,f]azepine and its derivatives have been synthesized and characterized by spectral studies, confirmed by single crystal X-ray diffraction. These compounds exhibit specific crystal structures and conformations, providing insights into their molecular interactions and structural properties, which are significant for understanding their potential applications in various fields, including materials science and pharmaceutical research (Shankar et al., 2014).

Synthesis and Molecular Structure

Research has been conducted on the synthesis of various forms of dibenzo[b,f]azepine derivatives, such as 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide. These studies provide valuable information on the molecular and supramolecular structure of these compounds, which is crucial for their potential use in medicinal chemistry and drug development (Acosta Quintero et al., 2016).

Potential Therapeutic Applications

A series of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates were synthesized and examined for their influence on vascular cognitive impairment (VCI). These compounds, acting as histone deacetylase inhibitors, have shown promising results in increasing cerebral blood flow and attenuating cognitive impairment, suggesting potential therapeutic applications for conditions such as dementia (Kaur et al., 2019).

Atropisomeric Properties

Research on the stereochemistry of N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones has revealed significant atropisomeric properties. These properties are key for understanding the biological activity and potential pharmaceutical applications of these compounds (Namba et al., 2021).

Antimicrobial Activities

Mannich bases derived from 5H-dibenzo[b,f]azepine-5-Corboxamide have been synthesized and evaluated for their antimicrobial screening against both Gram-positive and Gram-negative pathogens. These studies highlight the potential of these compounds in developing new antimicrobial agents (Vyas, 2017).

Antioxidant Properties

Novel 5H-dibenz[b,f]azepine derivatives have been synthesized and their antioxidant properties evaluated in various in vitro model systems. These compounds showed significant antioxidant activities, indicating their potential use in therapeutic applications related to oxidative stress (Kumar & Naik, 2010).

Safety And Hazards

While specific safety and hazards information for 2-methyl-5H-dibenzo[b,f]azepine was not found, it’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .

Future Directions

The future directions for 2-methyl-5H-dibenzo[b,f]azepine could involve further exploration of its synthesis methods and potential applications in the pharmaceutical industry, particularly in the development of anticonvulsant drugs .

properties

IUPAC Name

3-methyl-11H-benzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)16-15/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHZSHJGMSCTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500460
Record name 2-Methyl-5H-dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5H-dibenzo[b,f]azepine

CAS RN

70401-31-9
Record name 2-Methyl-5H-dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5H-dibenz(b,f)azepine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Karimov, MA Sodiqova, MM Urazov - EUROPEAN JOURNAL OF …, 2022 - inovatus.es
The glue and resin at the root of the Ferula L. plant were isolated and chemically analyzed. Ferula L. was analyzed by gas-liquid chromatography and chromato-mass spectrometry (GC-…
Number of citations: 2 www.inovatus.es
IGP Wirawan, MMV Sasadara, IM Jawi… - Bali Medical …, 2023 - blog.balimedicaljournal.org
Introduction: Purnajiwa (Kopsia arborea Blume.) fruit has been traditionally used to improve male sexuality. This study aims to evaluate the potential of K. arborea ethanolic extract to …
Number of citations: 10 blog.balimedicaljournal.org

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